REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([NH:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[O:12])[N:10]=2)[CH:7]=1.C(O[Si](OCC)(OCC)[C:24]1[CH:28]=[CH:27][O:26][CH:25]=1)C.N12CCN(CC1)CC2.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1>[O:26]1[CH:27]=[CH:28][C:24]([C:2]2[CH:3]=[CH:4][C:5]3[N:6]([CH:8]=[C:9]([C:11]([NH:13][C:14]4[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=4)=[O:12])[N:10]=3)[CH:7]=2)=[CH:25]1 |f:3.4,6.7.8|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C1)C=C(N2)C(=O)NC2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C1)C=C(N2)C(=O)NC2=CC=CC=C2
|
Name
|
|
Quantity
|
400 μL
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](C1=COC=C1)(OCC)OCC
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
molar solution
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
42 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](C1=COC=C1)(OCC)OCC
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated for 3 hours in a microwave machine
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
set at 120° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated for a further 1.5 hours in a microwave machine
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
set at 150° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on a silica cartridge
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Type
|
ADDITION
|
Details
|
The fractions containing the pure expected product
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The solid is dissolved while
|
Type
|
ADDITION
|
Details
|
hot in a mixture of dichloromethane and methanol
|
Type
|
FILTRATION
|
Details
|
The hot solution is filtered
|
Type
|
ADDITION
|
Details
|
treated with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off by suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)C=1C=CC=2N(C1)C=C(N2)C(=O)NC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |